![molecular formula C16H13Cl2N3O2 B12623871 1-[(2,4-Dichlorophenyl)methyl]-N-methoxy-1H-indazole-3-carboxamide CAS No. 920019-54-1](/img/structure/B12623871.png)
1-[(2,4-Dichlorophenyl)methyl]-N-methoxy-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,4-Dichlorophenyl)methyl]-N-methoxy-1H-indazole-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a dichlorophenyl group, a methoxy group, and an indazole core, which contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
The synthesis of 1-[(2,4-Dichlorophenyl)methyl]-N-methoxy-1H-indazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine derivatives and ortho-substituted aromatic aldehydes or ketones.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,4-dichlorobenzyl chloride and the indazole core.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group on the indazole core.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability. Continuous flow microreactor systems have been explored to enhance reaction efficiency and control reaction conditions more precisely .
Analyse Des Réactions Chimiques
1-[(2,4-Dichlorophenyl)methyl]-N-methoxy-1H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using nucleophiles such as amines or thiols.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex indazole derivatives and other heterocyclic compounds.
Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound’s pharmacological activities have been explored for the development of new therapeutic agents targeting specific diseases.
Mécanisme D'action
The mechanism of action of 1-[(2,4-Dichlorophenyl)methyl]-N-methoxy-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparaison Avec Des Composés Similaires
1-[(2,4-Dichlorophenyl)methyl]-N-methoxy-1H-indazole-3-carboxamide can be compared with other similar compounds, such as:
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: This compound is used as an intermediate in the synthesis of triazolinone herbicides and shares the dichlorophenyl group with the indazole compound.
1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide:
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
920019-54-1 |
|---|---|
Formule moléculaire |
C16H13Cl2N3O2 |
Poids moléculaire |
350.2 g/mol |
Nom IUPAC |
1-[(2,4-dichlorophenyl)methyl]-N-methoxyindazole-3-carboxamide |
InChI |
InChI=1S/C16H13Cl2N3O2/c1-23-20-16(22)15-12-4-2-3-5-14(12)21(19-15)9-10-6-7-11(17)8-13(10)18/h2-8H,9H2,1H3,(H,20,22) |
Clé InChI |
ROAUJCDRGKCBMZ-UHFFFAOYSA-N |
SMILES canonique |
CONC(=O)C1=NN(C2=CC=CC=C21)CC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


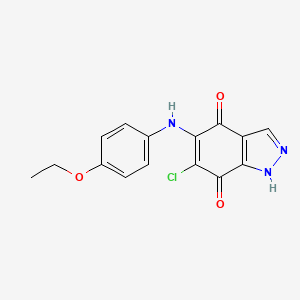
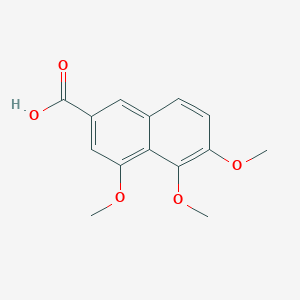


![[2-(Hexadecanoyloxy)ethyl]phosphonic acid](/img/structure/B12623814.png)

![5-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-2-carbonitrile](/img/structure/B12623826.png)
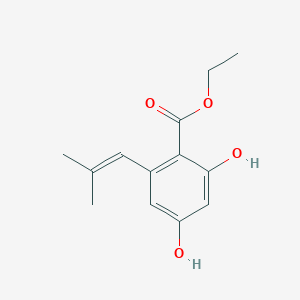
![3-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}imidazolidine-2,4-dione](/img/structure/B12623835.png)
![2-(Cyclopenta[b]pyran-2-yl)ethan-1-amine](/img/structure/B12623847.png)
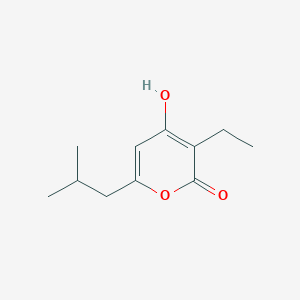
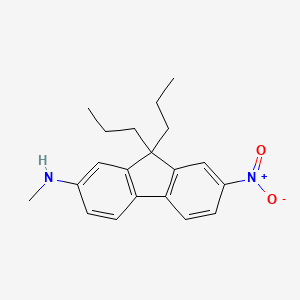
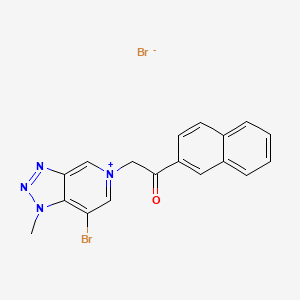
![3-[(2S,3S)-3-Azido-1-(4-chlorophenyl)butan-2-yl]benzonitrile](/img/structure/B12623866.png)
